5-Bromo-2,4-difluorostyrene

Description

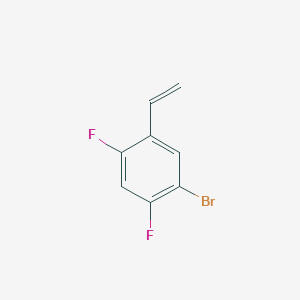

5-Bromo-2,4-difluorostyrene is an organic compound with the molecular formula C8H5BrF2. It is a derivative of styrene, where the aromatic ring is substituted with bromine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name |

1-bromo-5-ethenyl-2,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2/c1-2-5-3-6(9)8(11)4-7(5)10/h2-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDFHJNPGBOSIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2,4-difluorostyrene can be synthesized through several methods. One common approach involves the bromination and fluorination of styrene derivatives. The reaction typically involves the use of bromine and fluorine sources under controlled conditions to achieve the desired substitution pattern on the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-difluorostyrene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents on the aromatic ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride can be used under acidic conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a new aromatic compound with a carbon-carbon bond formed at the position of the original bromine atom.

Scientific Research Applications

5-Bromo-2,4-difluorostyrene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-difluorostyrene involves its reactivity towards various chemical reagents. The presence of bromine and fluorine atoms on the aromatic ring influences its electronic properties, making it reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-fluorostyrene: Similar structure but with one less fluorine atom.

2,4-Difluorostyrene: Lacks the bromine atom.

5-Bromo-2,4-dichlorostyrene: Substitutes chlorine atoms instead of fluorine.

Uniqueness

5-Bromo-2,4-difluorostyrene is unique due to the presence of both bromine and fluorine atoms on the aromatic ring. This combination of substituents imparts distinct electronic and steric properties, making it valuable in specific synthetic applications and research contexts.

Biological Activity

5-Bromo-2,4-difluorostyrene is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula . The presence of bromine and fluorine atoms on the styrene backbone significantly influences its electronic properties, making it a candidate for various biological applications.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within biological systems. The halogen substitutions enhance its lipophilicity and reactivity, facilitating interactions with enzymes and receptors.

- Enzyme Inhibition : Compounds with similar structures have shown potential as enzyme inhibitors. The fluorine atoms can form strong bonds with active sites in enzymes, potentially altering their activity.

- Receptor Binding : The compound may influence receptor pathways by mimicking natural substrates due to its structural similarities with biologically relevant molecules.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research involving various cancer cell lines has shown that this compound can inhibit cell proliferation and induce apoptosis.

- Cell Lines Tested : Notable studies have utilized MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines to evaluate the compound's efficacy. Results demonstrated a dose-dependent inhibition of cell growth, suggesting a potential role in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of MCF-7 and HCT-116 | |

| Antimicrobial | Potential activity against bacteria | |

| Enzyme Inhibition | Interaction with enzyme active sites |

Case Study: Anticancer Efficacy

A study conducted by researchers at the University of Tsukuba explored the anticancer effects of this compound on MCF-7 cells. The results indicated:

- IC50 Value : The compound exhibited an IC50 value of approximately 25 µM after 48 hours of treatment.

- Mechanism : Flow cytometry analysis revealed that treated cells underwent significant apoptosis, confirming the compound's role in inducing programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.